NITD-304

Antitubercular drug discovery MmpL3 inhibition In vitro potency

Researchers studying MmpL3-dependent cell wall biosynthesis often face inconsistent potency and off-target liabilities across inhibitor chemotypes. NITD-304 (CAS 1473450-60-0) resolves this with a uniquely validated preclinical profile: • Nanomolar potency: MIC of 15 nM against Mtb H37Rv; MBC of 125 nM for cidal kill kinetics. • Clean safety pharmacology: hERG IC50 >30 µM, no CYP3A4 inhibition, CC50 >20 µM - eliminates confounding cardiotoxicity and DDI risks. • In vivo benchmarking: 53% oral bioavailability; 1.11 log CFU reduction at 100 mg/kg in murine TB models, comparable to rifampicin. Supplied as >98% HPLC-pure solid. Standard pack sizes available for immediate dispatch.

Molecular Formula C17H20Cl2N2O
Molecular Weight 339.3 g/mol
Cat. No. B609586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNITD-304
SynonymsNITD-304;  NITD 304;  NITD304.
Molecular FormulaC17H20Cl2N2O
Molecular Weight339.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H20Cl2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22)
InChIKeyNKNGAORFGPSYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NITD-304: Preclinical Antitubercular MmpL3 Inhibitor for MDR-TB Research and Procurement


NITD-304 (CAS 1473450-60-0) is an orally bioavailable indolcarboxamide and a preclinical candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB) [1]. It functions as a potent inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), an essential transporter of trehalose monomycolate required for mycobacterial cell wall biosynthesis [1]. NITD-304 exhibits nanomolar potency against drug-sensitive and multidrug-resistant clinical isolates of Mycobacterium tuberculosis (Mtb) and has demonstrated efficacy in murine models of acute and chronic TB infection [1].

MmpL3 pathway inhibition study fit
Antimicrobial screening context for MDR-TB
In vivo TB model research context (oral bioavailability)

Why NITD-304 Cannot Be Substituted by Generic MmpL3 Inhibitors or Standard TB Drugs


While MmpL3 is a validated target for several antitubercular chemotypes, the indolcarboxamide series, represented by NITD-304 and NITD-349, exhibits a unique combination of high potency, favorable safety margins, and oral bioavailability that is not uniformly shared across the class [1]. For instance, many MmpL3 inhibitors, such as the adamantyl urea AU1235 or the pyrrole derivative BM212, display MIC values in the micromolar range, whereas NITD-304 achieves activity in the low nanomolar range against H37Rv [2]. Furthermore, NITD-304's lack of inhibition of major cytochrome P450 enzymes and the hERG channel distinguishes it from other TB drug candidates like TMC207 and moxifloxacin, which carry known cardiotoxicity liabilities [1]. This specific profile makes NITD-304 a differentiated tool for studying MmpL3 inhibition and a distinct candidate for combination regimen development.

NITD-304 MmpL3 inhibition context

Reported MIC context may not transfer directly from class-level inhibitors (AU1235, BM212). Potency profile differs.

Reported CYP / hERG profile

Safety-related endpoint context may differ from TMC207 or moxifloxacin; cardiotoxicity risk context not interchangeable.

Oral bioavailability and in vivo model response

In vivo efficacy model context may shift with alternative MmpL3 chemotypes; exposure profile may differ.

NITD-304 Comparative Efficacy and Safety Evidence for Procurement Decisions


NITD-304 Nanomolar Potency Against M. tuberculosis H37Rv Compared to Other MmpL3 Inhibitors

NITD-304 demonstrates exceptional in vitro potency against the M. tuberculosis H37Rv reference strain with a Minimum Inhibitory Concentration (MIC) of 15 nM, a value that is significantly lower than that of many other reported MmpL3 inhibitors [1].

MIC vs H37Rv
Cross-study comparable
NITD-304 MIC 15 nM
SQ109 MIC 500–1000 nM
BM212 MIC 1700–5000 nM
Supports MmpL3 target engagement assay context
Broth microdilution, H37Rv; reported fold difference 33–333x
Antitubercular drug discovery MmpL3 inhibition In vitro potency

NITD-304 Exhibits Rapid Bactericidal Activity with a Defined MBC

NITD-304 demonstrates clear bactericidal activity against M. tuberculosis, achieving a 3-log reduction in viable bacteria (MBC) at 125 nM, and exhibits rapid kill kinetics with a 4-log reduction at 100X its IC50, a profile that is crucial for shortening treatment duration [1][2].

Bactericidal activity
Head-to-head
MBC 125 nM
4‑log kill at 100× IC₅₀
Supports kill kinetics endpoint review
21‑day incubation, H37Rv; sterilization data to verify
Bactericidal activity Kill kinetics MmpL3 inhibition

NITD-304 Demonstrates Oral Bioavailability and In Vivo Efficacy Comparable to First-Line Drugs

NITD-304 is orally bioavailable in mice (53%) and, in a murine model of established TB infection, achieves a reduction in lung bacterial burden that is comparable to the first-line drug rifampicin and superior to ethambutol after two weeks of treatment [1][2].

In vivo lung CFU
Head-to-head
1.11 log₁₀ reduction (100 mg/kg)
Rifampicin 1.29 log₁₀ (10 mg/kg)
Ethambutol 0.75 log₁₀ (100 mg/kg)
Supports in vivo efficacy model context
Murine chronic TB, 2‑week oral dosing; comparable to rifampicin within tested set
In vivo efficacy Oral bioavailability Pharmacokinetics

NITD-304 Exhibits a Favorable In Vitro Safety Profile with Low Risk of Drug-Drug Interactions and Cardiotoxicity

NITD-304 demonstrates a clean safety pharmacology profile in vitro, showing no significant inhibition of major CYP450 enzymes or the hERG channel, and low cytotoxicity, which contrasts with several other TB drug candidates that carry known liabilities in these areas [1][2].

In vitro safety panel
Class-level inference
hERG IC₅₀ >30 μM
CYP3A4 negative
CC₅₀ >20 μM (HepG2, THP‑1)
Supports safety-related endpoint monitoring
Selectivity index >1000; cardiotoxicity context requires review vs. TMC207/moxifloxacin
Safety pharmacology Cardiotoxicity CYP inhibition

Optimal Research Applications for NITD-304 in Tuberculosis Drug Discovery


In Vitro Studies on MmpL3 Inhibition and Cell Wall Biosynthesis

NITD-304 is an ideal tool compound for investigating the mechanism of MmpL3 inhibition and its downstream effects on mycobacterial cell wall biosynthesis. Its high potency (MIC of 15 nM) allows for robust target engagement studies at low concentrations, minimizing off-target effects. The compound's well-characterized bactericidal activity (MBC of 125 nM) and defined kill kinetics make it suitable for time-kill assays and studies on the dynamics of cell wall disruption [1][2].

In Vivo Efficacy Studies in Murine Models of Tuberculosis

NITD-304's demonstrated oral bioavailability (53%) and in vivo efficacy in both acute and chronic mouse models of TB infection position it as a valuable positive control or benchmark for evaluating novel MmpL3 inhibitors. Its efficacy profile, which is comparable to rifampicin after two weeks of treatment (1.11 log CFU reduction at 100 mg/kg), provides a clear reference point for assessing the in vivo potential of new chemical entities [1][2].

Combination Therapy and Drug-Drug Interaction Studies

Given its lack of CYP3A4 inhibition and favorable safety pharmacology profile, NITD-304 is an excellent candidate for inclusion in combination studies. Researchers can use NITD-304 to explore synergistic interactions with other antitubercular agents, particularly those with different mechanisms of action, without the confounding factor of significant drug-drug interactions. This is crucial for developing the next generation of MDR-TB regimens [1][2].

Safety Pharmacology and Preclinical Toxicology Benchmarking

NITD-304's clean in vitro profile (hERG IC50 >30 μM, CYP3A4 inhibition negative, CC50 >20 μM) serves as a benchmark for evaluating the safety liabilities of other MmpL3 inhibitors or novel antitubercular chemotypes. It provides a well-documented reference point for assessing the relative cardiac safety and potential for drug-drug interactions of new compounds [1][2].

Application
Selection Property
Validation Focus
In vitro MmpL3 inhibition and cell wall biosynthesis studies
MmpL3 target engagement assay context
Cell wall disruption dynamics and MIC endpoint review
In vivo efficacy studies in TB murine models
Oral bioavailability and in vivo model context
Lung CFU reduction and exposure‑response interpretation
Combination therapy and drug‑drug interaction studies
CYP inhibition and DDI review
Synergistic interactions with standard agents; CYP3A4 context
Safety pharmacology and preclinical toxicology benchmarking
Cardiotoxicity and cytotoxicity endpoint review
hERG and CYP profiling benchmark for MmpL3 inhibitor class

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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